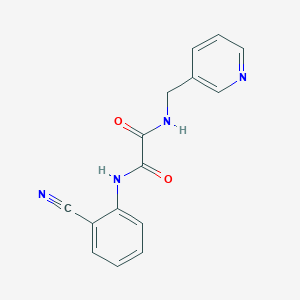

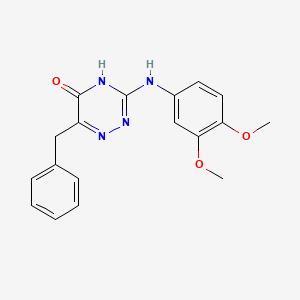

N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide” is a complex organic compound that contains a cyanophenyl group, a pyridinylmethyl group, and an oxalamide group. Compounds with similar structures have been used in the design of structures in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxalamide group and the attachment of the cyanophenyl and pyridinylmethyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which it’s used. The presence of the oxalamide, cyanophenyl, and pyridinylmethyl groups suggests that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, would be determined by its molecular structure. Unfortunately, without specific data or studies, it’s difficult to provide a detailed analysis .科学的研究の応用

Catalytic Activities and Organic Synthesis

Room Temperature Cu-Catalyzed N-Arylation

N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide and its derivatives have been identified as effective promoters in Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process demonstrates excellent chemoselectivity and tolerates a wide range of functional groups, leading to the formation of diverse N-arylated products (Bhunia, De, & Ma, 2022).

Metal Complexation and Extraction

Selective Separation of Actinides over Lanthanides

Research indicates that N,O-hybrid diamide ligands with N-heterocyclic skeletons, including derivatives of N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide, exhibit promising extraction capabilities for the selective separation of actinides over lanthanides in highly acidic HNO3 solutions. The study provides insights into designing more efficient ligands for trivalent actinide separation by adjusting the N-heterocyclic cores (Meng et al., 2021).

Synthesis Methodologies

Novel Acid-Catalyzed Rearrangement for Oxalamide Synthesis

A novel synthetic approach utilizing 2-substituted-3-(2-nitrophenyl)oxiranes has been developed for the synthesis of di- and mono-oxalamides, including N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide. This method is operationally simple, high yielding, and provides a new formula for anthranilic acid derivatives and oxalamides, highlighting its utility in organic synthesis (Mamedov et al., 2016).

Ligand Efficiency in Copper-Catalyzed Reactions

Enhanced Ligand for Copper-Catalyzed Coupling

Derivatives like N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide have shown to be more effective ligands in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, requiring minimal amounts of CuCl and demonstrating the formation of internal alkynes with great diversity. This showcases the role of these derivatives in facilitating efficient and diverse organic transformations (Chen et al., 2023).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N'-(2-cyanophenyl)-N-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c16-8-12-5-1-2-6-13(12)19-15(21)14(20)18-10-11-4-3-7-17-9-11/h1-7,9H,10H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWDYPXMVPFQJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-(Tert-butyl)phenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2620685.png)

![(Z)-methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620686.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2620688.png)

![N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2620693.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2620695.png)

![3,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2620697.png)

![2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2620702.png)

![1-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2620703.png)